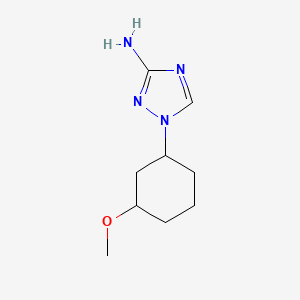![molecular formula C8H14F2O2 B13191395 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol](/img/structure/B13191395.png)
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol is a chemical compound with the molecular formula C8H14F2O2 It is characterized by the presence of a difluoroethenyl group attached to an oxygen atom, which is further connected to a dimethylbutanol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol typically involves the reaction of 2,2-difluoroethenyl alcohol with 3,3-dimethylbutan-2-ol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The difluoroethenyl group can be reduced to form a difluoroethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one.
Reduction: Formation of 1-[(2,2-Difluoroethyl)oxy]-3,3-dimethylbutan-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets. The difluoroethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one
- 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-amine
Uniqueness
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol is unique due to the presence of both a difluoroethenyl group and a hydroxyl group, which confer distinct chemical reactivity and potential applications. Its structural features allow for a wide range of chemical modifications, making it a versatile compound in various fields of research.
Propiedades
Fórmula molecular |
C8H14F2O2 |
|---|---|
Peso molecular |
180.19 g/mol |
Nombre IUPAC |
1-(2,2-difluoroethenoxy)-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C8H14F2O2/c1-8(2,3)6(11)4-12-5-7(9)10/h5-6,11H,4H2,1-3H3 |
Clave InChI |
CZLAPUZDTYGDGR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(COC=C(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B13191323.png)
![Methyl 4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13191328.png)
![[3-(Bromomethyl)pentan-3-yl]cyclobutane](/img/structure/B13191330.png)

![N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide](/img/structure/B13191340.png)



![2-([1-(Bromomethyl)cyclopropyl]methyl)furan](/img/structure/B13191358.png)


![3-[1-(Aminomethyl)cyclobutyl]oxan-3-OL](/img/structure/B13191397.png)
